2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
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Overview
Description
2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Biological Activity
2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of cancer research and cardiovascular therapies. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C24H22N4O4
- Molecular Weight : 430.5 g/mol
- CAS Number : 1397836-49-5
- IUPAC Name : 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Several studies have indicated that compounds similar to this benzimidazole derivative exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole effectively inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms .
Cardiovascular Effects
This compound's structural features suggest potential as an angiotensin II receptor antagonist, akin to azilsartan, which is used for hypertension management.
Research Findings:
Research highlighted in Pharmacology Reports indicated that similar compounds could reduce blood pressure by blocking angiotensin II receptors, showing promise for treating hypertension and related cardiovascular diseases .
Data Tables
Property | Value |
---|---|
Molecular Formula | C24H22N4O4 |
Molecular Weight | 430.5 g/mol |
CAS Number | 1397836-49-5 |
Purity | ≥95% |
Solubility | Soluble in DMSO and ethanol |
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cancer cell signaling.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.
- Receptor Antagonism : Acting as an antagonist to angiotensin II receptors, leading to vasodilation and reduced blood pressure.
Properties
CAS No. |
1397836-49-5 |
---|---|
Molecular Formula |
C24H22N4O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-24-26-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)27-31/h3-13,31H,2,14H2,1H3,(H2,25,27)(H,29,30) |
InChI Key |
GVUWKBNDBLIXDO-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)O |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N/O)/N)C(=O)O |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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